6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine
Description
6-(Azepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a seven-membered azepane ring at the 6-position and dimethylamine substituents at the 2- and 4-positions. The azepane moiety introduces conformational flexibility and lipophilicity, which may enhance binding affinity to biological targets compared to smaller heterocycles like piperidine or piperazine.
Properties
IUPAC Name |
6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-10-14-11(13-2)9-12(15-10)16-7-5-3-4-6-8-16/h9H,3-8H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNKWINNDPPRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCCCC2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic effects. Below is a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be described by the following chemical formula:
This structure features a pyrimidine ring with dimethyl substitution and an azepane moiety, which may influence its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including this compound. Research indicates that modifications in the pyrimidine structure can lead to enhanced activity against various pathogens.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | MIC (µg/mL) | Pathogen Type |
|---|---|---|
| This compound | 0.5 | Candida auris |
| 2-Amino-4,6-dimethylpyrimidine | 1.0 | Staphylococcus aureus |
| 5-Methyl-N-(piperidin-4-yl)pyrimidin-2-amine | 0.12 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant activity against Candida auris, a pathogen known for its multidrug resistance .
Inhibition of Serine Proteases
Another area of interest is the compound's potential as an inhibitor of serine proteases. A study focused on identifying drug candidates for COVID-19 treatment highlighted several compounds that showed promise in inhibiting TMPRSS2, a serine protease involved in viral entry into host cells.
Case Study: TMPRSS2 Inhibition
In silico screening identified this compound as a candidate for TMPRSS2 inhibition. The docking studies revealed favorable interactions with the active site of TMPRSS2, suggesting its potential role in therapeutic strategies against viral infections .
Cytotoxicity and Safety Profile
While investigating the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity in human cell lines, making it a suitable candidate for further development.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | >100 |
| HepG2 | >100 |
| MCF7 | >100 |
These results suggest that the compound does not exhibit significant cytotoxic effects at concentrations that show antimicrobial activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine. For instance, derivatives of pyrimidine compounds have shown significant activity against various cancer cell lines.
Case Study: Antiproliferative Effects
A study demonstrated that certain pyrimidine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The introduction of electron-withdrawing groups (EWGs) in the structure was found to enhance the antitumor activity significantly, suggesting that structural modifications can lead to more potent anticancer agents .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For example, the inhibition of serine proteases has been a focus due to their role in viral infections such as COVID-19.
Case Study: Serine Protease Inhibitors
Research has identified that derivatives based on the azepan structure can effectively inhibit human proteases like TMPRSS2, which is vital for viral entry into host cells. This suggests potential applications in antiviral drug development .
Antifungal Properties
The antifungal activity of modified azole compounds has been explored, particularly against multidrug-resistant strains such as Candida auris.
Case Study: Antifungal Efficacy
A recent study reported that certain azole derivatives maintained excellent activity across all tested Candida strains with MIC values ranging from 0.03 to 1 µg/mL. The introduction of specific substituents on the phenyl ring improved efficacy against resistant strains .
| Compound | Strain | MIC (µg/mL) |
|---|---|---|
| Compound 1 | C. auris | 0.03 |
| Compound 5 | C. auris | 0.5 |
Structural Activity Relationship (SAR)
Research into SAR has revealed that modifications at certain positions on the pyrimidine ring can significantly impact the compound's potency and selectivity towards specific biological targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Structure and Substituents
- 6-(Azepan-1-yl)-N,2-dimethylpyrimidin-4-amine : Pyrimidine core with azepane (7-membered ring) at position 6 and dimethylamine groups at positions 2 and 4.
- N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine (): Pyrimidine with a six-membered piperazine ring at position 6 and an N-butyl group. Piperazine’s smaller size and basicity may reduce lipophilicity compared to azepane.
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Features a piperidine ring (6-membered, saturated) and a methyl group at position 4. The absence of dimethylamine groups reduces steric hindrance.
- (6-Chloro-pyrimidin-4-yl)-dimethyl-amine (): Chlorine at position 6 acts as a leaving group, making this compound reactive in further substitutions.
Heterocyclic Amine Comparison
- Piperidine/Piperazine (6-membered) : Smaller rings offer rigidity and reduced steric bulk, favoring interactions with compact binding pockets .
Patent and Therapeutic Relevance
- 6-(Azepan-1-yl)-N,N′-di(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine () demonstrated high synthetic yield (93%) and stability, supporting the feasibility of azepane-containing heterocycles in drug development .
Preparation Methods
Amination of 2,6-Dimethylpyrimidine Derivatives
A common route to prepare 4-aminopyrimidines involves the reaction of halogenated pyrimidine precursors with amines. For example, 4-chloro-2,6-dimethylpyrimidine can undergo nucleophilic aromatic substitution with azepan-1-ylamine or azepane under basic conditions to introduce the azepane group at the 6-position or 4-position depending on regioselectivity.
Use of Piperidine/Azepane Amines
Azepane (a seven-membered nitrogen heterocycle) can be introduced via nucleophilic substitution on halogenated pyrimidines or via reductive amination of pyrimidine aldehydes with azepane derivatives. Protection-deprotection strategies may be employed to achieve selective substitution at the desired position.
Detailed Reaction Conditions and Parameters
Purification and Characterization
- Crystallization from alcohols such as isopropanol or ethanol is preferred for final product purification, yielding high purity (>97.5% by HPLC).
- Distillation under reduced pressure may be used to remove unreacted reagents and solvents.
- Analytical methods include HPLC with C18 columns, UV detection at 268 nm, and GC-FID for purity assessment.
Research Findings and Optimization Notes
- The one-pot synthesis method reduces the number of isolation steps, improving overall yield and reducing impurities.
- Maintaining precise pH control during the guanidinium salt formation and pyrimidine ring closure is critical for high purity.
- Excess acetylacetone facilitates separation of by-products into a lower phase, simplifying purification without azeotropic distillation.
- Use of strong acids like HCl or H2SO4 in the first step and strong bases like NaOH or KOH in the second step is preferred for optimal reaction rates and yields.
- Temperature control (70–90 °C) and atmospheric pressure conditions (0.9–1.1 bar) are favorable for reaction efficiency.
Summary Table: Preparation Method Overview
| Aspect | Details |
|---|---|
| Starting Materials | Aniline, cyanamide, acetylacetone, azepan-1-ylamine, methylating agents |
| Key Intermediates | Phenylguanidinium salt, 4-chloro-2,6-dimethylpyrimidine |
| Reaction Type | One-pot guanidinium salt formation and pyrimidine ring synthesis; nucleophilic substitution for azepane introduction |
| Reaction Medium | Aqueous acidic and basic media; organic solvents for substitution steps |
| Temperature Range | 30–100 °C (optimal 70–90 °C) |
| pH Range | Acidic pH 1.2–5.0 for guanidinium salt formation; basic pH 5.0–12.0 for ring closure |
| Yield | >80% overall for pyrimidine derivatives |
| Purity | >97.5% after crystallization |
| Purification Methods | Crystallization from alcohols, distillation to remove volatiles |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
